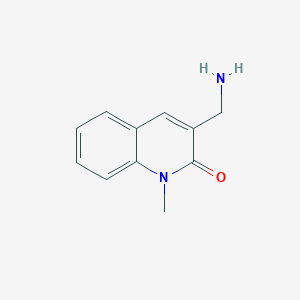

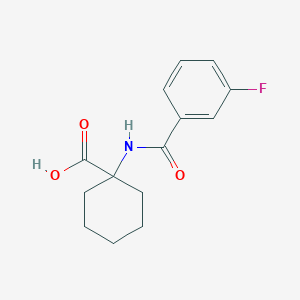

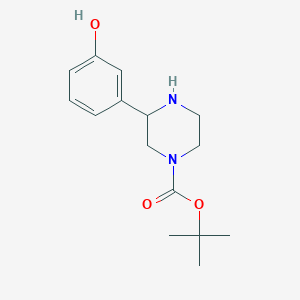

![molecular formula C13H8Cl2O2 B1341148 3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 916849-01-9](/img/structure/B1341148.png)

3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid

Overview

Description

3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid (DCBC) is a chemical compound that has been used in scientific research for various purposes. It is a member of the biphenyl family, which is a group of chemicals that have two benzene rings connected by a single bond. DCBC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Electrochemical Applications

The electrochemical properties of related compounds like biphenyl carboxylic acids are studied for various applications. For example, the electrochemically induced SRN1 reactions in 1,4-dichlorobenzene leading to substituted biphenyl carboxylic acids demonstrate the potential for creating novel compounds through electrochemical methods, which could be applied in material science or pharmaceuticals (Combellas et al., 1993).

Synthesis and Characterization

Synthesis and characterization of novel compounds derived from biphenyl carboxylic acids are significant in research. For instance, the creation of tri- and diorganotin(IV) complexes with a similar compound, 2′,4′‐difluoro‐4‐hydroxy‐[1,1′]‐biphenyl‐3‐carbolic acid, and their subsequent evaluation for antibacterial and antifungal activities show the pharmaceutical potential of these compounds (Ahmad et al., 2002).

Metalation and Electrophilic Substitution

Research in the area of metalation and electrophilic substitution of biphenyl carboxylic acids provides insights into the reactivity of these compounds and their potential use in organic synthesis. For example, the study on the regioselective metalation of unprotected biphenyl carboxylic acids shows the versatility of these compounds in organic synthesis (Tilly et al., 2006).

Crystallography and Molecular Structure

The investigation of the crystal structures of compounds like biphenyl carboxylic acids helps in understanding their potential applications in materials science. The study of biphenyl-3-carboxylic acid at different temperatures provides insights into its molecular structure and potential applications in designing novel materials (Blackburn et al., 1996).

Metal-Organic Frameworks

The creation of metal-organic frameworks (MOFs) using biphenyl carboxylic acids demonstrates their application in material science. The study on the formation of complexes from biphenyl tetracarboxylate and bis(imidazole) ligands indicates the potential of these compounds in constructing novel MOFs with various applications, including catalysis and gas storage (Sun et al., 2010).

Safety and Hazards

The compound is classified under GHS07 and GHS09 hazard pictograms . It has hazard statements H315, H319, and H410, indicating that it causes skin irritation, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary statements include P264, P273, P280, P280, P337 + P313, and P391 .

Mechanism of Action

Target of Action

Similar compounds such as 1- (3′,4′-dichloro-2-fluoro [1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid have been shown to modulate the activity of γ-secretase , an enzymatic complex responsible for the formation of β-amyloid (Aβ) .

Mode of Action

Similar compounds have been shown to allosterically modulate the activity of γ-secretase . Allosteric modulation refers to the alteration of an enzyme’s activity through the binding of a molecule at a site other than the enzyme’s active site.

Biochemical Pathways

Modulation of γ-secretase activity can influence the amyloidogenic pathway, which is involved in the formation of β-amyloid plaques, a characteristic feature of alzheimer’s disease .

Result of Action

Modulation of γ-secretase activity can potentially reduce the formation of β-amyloid plaques , which are associated with neurodegeneration in Alzheimer’s disease.

Biochemical Analysis

Biochemical Properties

3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid to the enzyme .

Cellular Effects

The effects of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid on cells are diverse and depend on the cell type and concentration of the compound. In certain cell lines, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation or downregulation of specific genes involved in detoxification processes. Additionally, 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid can affect cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic efficiency. Additionally, 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have identified threshold effects, where specific dosages result in significant changes in physiological and biochemical parameters. High doses of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid have been associated with liver and kidney toxicity, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and its potential impact on metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid can localize to various cellular compartments, where it may accumulate or be further metabolized .

Subcellular Localization

The subcellular localization of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is critical for understanding its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus. Targeting signals and post-translational modifications may play a role in directing 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid to its subcellular destinations, where it can exert its biochemical effects .

properties

IUPAC Name |

2-(3,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPONOIRLZMLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588080 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916849-01-9 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

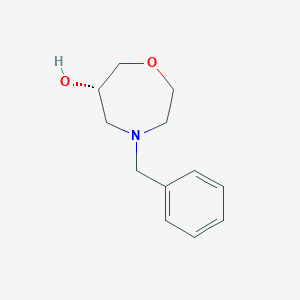

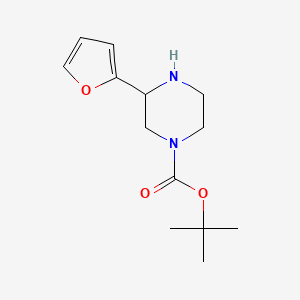

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)

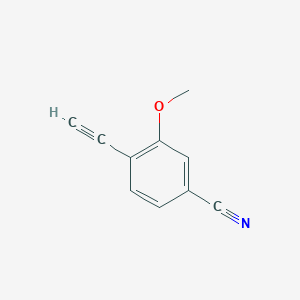

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

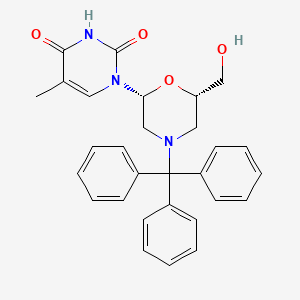

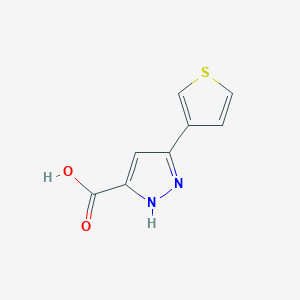

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

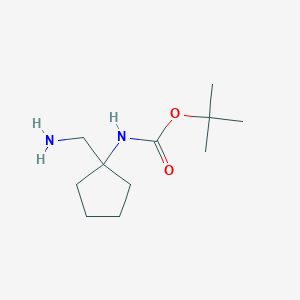

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341114.png)